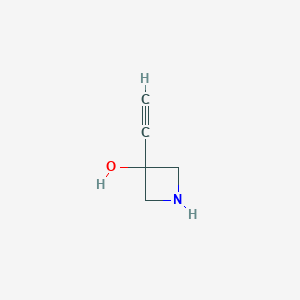

3-Ethynylazetidin-3-ol

Description

Significance of Strained Ring Systems in Chemical Synthesis and Drug Design

Strained ring systems, such as cyclopropanes, cyclobutanes, and azetidines, are characterized by bond angles that deviate significantly from the ideal values, leading to increased potential energy. numberanalytics.comwikipedia.org This stored energy, a consequence of angle, torsional, and steric strain, can be harnessed to drive chemical reactions, making these systems valuable in organic synthesis. numberanalytics.comwikipedia.org The relief of ring strain provides a powerful thermodynamic driving force for a variety of chemical transformations, including ring-opening reactions and rearrangements. wikipedia.orgnih.gov

In drug design, the incorporation of strained rings can offer several advantages. The rigid framework of these rings can help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. Furthermore, the unique three-dimensional shapes conferred by strained rings can lead to improved pharmacological properties. The inherent reactivity of these systems also allows for their use as precursors to more complex molecular architectures. nih.gov

Role of 3-Substituted Azetidines as Versatile Building Blocks in Contemporary Chemistry

Within the family of strained heterocycles, 3-substituted azetidines have garnered considerable attention as versatile building blocks. semanticscholar.org Their prevalence in medicinal chemistry is on the rise, where they can act as linking fragments or as moieties to rigidify a molecule's structure. semanticscholar.org The substitution at the 3-position allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for drug discovery programs. nih.govacs.org

The azetidine (B1206935) ring is increasingly being utilized as a key pharmacophore in the development of new therapeutic agents. lifechemicals.com For instance, azetidine derivatives have been explored as triple reuptake inhibitors for the treatment of depression and as inhibitors of N-ribosyl hydrolases and phosphorylases. nih.govlifechemicals.com The ability to readily modify the 3-position of the azetidine ring provides a powerful tool for optimizing the biological activity and pharmacokinetic properties of drug candidates. semanticscholar.org

Overview of 3-Ethynylazetidin-3-ol as a Key Synthetic Intermediate

This compound is a key synthetic intermediate that combines the structural features of a strained azetidine ring with a reactive ethynyl (B1212043) group. This unique combination makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly those with applications in medicinal chemistry. googleapis.comgoogle.com The presence of the hydroxyl and ethynyl groups at the 3-position allows for a wide range of chemical transformations, including additions, cyclizations, and coupling reactions.

The trifluoroacetic acid salt of this compound is a common form in which this intermediate is handled and utilized in synthesis. biosynth.comachemblock.com Its utility has been demonstrated in the preparation of various compounds, including those with potential applications as inhibitors of enzymes such as methionine adenosyltransferase 2a (MAT2A). googleapis.comgoogle.com

Below is a table summarizing the key properties of this compound and its trifluoroacetic acid salt.

| Property | This compound | This compound TFA Salt |

| CAS Number | 1408076-22-1 bldpharm.comchemscene.com | 1408076-23-2 biosynth.comachemblock.com |

| Molecular Formula | C5H7NO chemscene.com | C7H8F3NO3 biosynth.comachemblock.com |

| Molecular Weight | 97.12 g/mol chemscene.com | 211.14 g/mol biosynth.comachemblock.com |

| IUPAC Name | This compound | This compound;2,2,2-trifluoroacetic acid achemblock.com |

| SMILES | C#CC1(O)CNC1 | C#CC1(O)CNC1.O=C(O)C(F)(F)F achemblock.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7NO |

|---|---|

Molecular Weight |

97.12 g/mol |

IUPAC Name |

3-ethynylazetidin-3-ol |

InChI |

InChI=1S/C5H7NO/c1-2-5(7)3-6-4-5/h1,6-7H,3-4H2 |

InChI Key |

RYLDTOYSHMIBGP-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1(CNC1)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynylazetidin 3 Ol and Its Analogs

Retrosynthetic Strategies for Azetidin-3-ol Architectures

A retrosynthetic analysis of the 3-ethynylazetidin-3-ol scaffold reveals several key disconnections that inform the design of effective synthetic routes. The primary strategic considerations involve the formation of the azetidine (B1206935) ring and the introduction of the characteristic ethynyl (B1212043) and hydroxyl groups at the C3 position.

Ring-Forming Reactions for Azetidine Construction

The construction of the azetidine ring is a central challenge in the synthesis of these molecules. Common retrosynthetic approaches for the azetidine core include:

Intramolecular Cyclization: This is a widely employed strategy involving the formation of a C-N bond to close the four-membered ring. The precursors for such cyclizations are typically 1,3-amino alcohols or their derivatives, where the hydroxyl group is converted into a suitable leaving group. Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a modern approach for synthesizing azetidines. organic-chemistry.org Another method involves the cyclization of easily accessible arylglycine derivatives using (2-bromoethyl)sulfonium triflate. organic-chemistry.org

[2+2] Cycloadditions: These reactions involve the combination of two two-atom components to form the four-membered ring. A prominent example is the Aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene. acs.orgrsc.org The Staudinger synthesis, a [2+2] cycloaddition of a ketene and an imine, is a classic method for constructing the related azetidin-2-one (β-lactam) ring, which can then be reduced to the azetidine. mdpi.com

Ring Expansion: The expansion of a three-membered ring, such as an aziridine, can also lead to the formation of an azetidine. This can be achieved by reacting 1-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org

Strategic Introduction of Ethynyl and Hydroxyl Functionalities in Azetidine Frameworks

The introduction of the ethynyl and hydroxyl groups at the C3 position is another critical aspect of the retrosynthetic analysis. Two main strategies are considered:

Sequential Introduction: This approach involves the initial synthesis of a precursor molecule, such as an azetidin-3-one, followed by the introduction of the ethynyl group via an alkynylation reaction. The carbonyl group of the azetidin-3-one is an ideal electrophilic site for the nucleophilic addition of an ethynylide anion. This is a highly convergent and flexible strategy.

Concurrent Introduction: In some cases, it may be possible to construct the azetidine ring with the ethynyl and hydroxyl functionalities already in place or introduced during the cyclization process. For instance, a precursor containing both the ethynyl and hydroxyl groups could undergo an intramolecular cyclization to form the final product.

Classical and Contemporary Approaches to this compound Synthesis

Building upon the retrosynthetic strategies, a variety of synthetic methods have been developed for the construction of this compound and its analogs. These methods can be broadly categorized into cyclization reactions for forming the azetidine ring and subsequent functionalization reactions.

Cyclization Reactions for Azetidine Ring Formation

A range of cyclization reactions are available for the synthesis of the azetidine core, with photochemical methods being particularly noteworthy.

Norrish–Yang Photocyclization: This photochemical reaction involves the intramolecular hydrogen abstraction by an excited carbonyl group, leading to the formation of a 1,4-biradical which then cyclizes to form a cyclobutanol. In the context of azetidine synthesis, an "aza-Yang" reaction of α-amino ketones can be employed to produce azetidinols. nih.gov This method provides a sustainable entry to highly strained azetidinols. beilstein-journals.orguni-mainz.de The reaction proceeds through a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.orgresearchgate.net

[2+2]-Cycloadditions: As mentioned in the retrosynthetic analysis, [2+2] cycloadditions are powerful tools for azetidine synthesis. The Aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is a key method for synthesizing functionalized azetidines. acs.orgrsc.org Visible-light-mediated [2+2] cycloadditions between oximes and olefins, catalyzed by an iridium photocatalyst, have also been developed as a mild and general protocol for azetidine synthesis. chemrxiv.org

| Cyclization Method | Reactants | Key Features |

| Norrish-Yang Photocyclization | α-amino ketones | Photochemical, forms azetidinols directly, sustainable. nih.govbeilstein-journals.orguni-mainz.deresearchgate.net |

| Aza Paternò–Büchi Reaction | Imine and alkene | Photochemical [2+2] cycloaddition, efficient for functionalized azetidines. acs.orgrsc.org |

| Staudinger Synthesis | Ketene and imine | [2+2] cycloaddition, forms azetidin-2-ones as precursors. mdpi.com |

| Intramolecular SN2 | 1,3-amino alcohols with a leaving group | Common and versatile method for ring closure. nih.govfrontiersin.org |

Alkynylation Reactions for Ethynyl Group Introduction

The introduction of the ethynyl group is most commonly achieved through the alkynylation of an azetidin-3-one precursor. This reaction involves the nucleophilic addition of an acetylide to the carbonyl group.

The synthesis of azetidin-3-ones themselves can be achieved through various methods, including the gold-catalyzed intermolecular oxidation of alkynes followed by intramolecular N-H insertion. nih.gov Oxidative allene amination is another method for preparing azetidin-3-ones. nih.govresearchgate.net

Once the azetidin-3-one is obtained, the alkynylation can be performed using a variety of reagents and conditions. A common method is the use of a metal acetylide, such as lithium acetylide or ethynylmagnesium bromide, in an aprotic solvent at low temperatures. This reaction, known as ethynylation, is a specific type of alkynylation where acetylene is the alkyne source. wikipedia.org

| Alkynylation Reagent | Azetidin-3-one Precursor | Reaction Conditions | Product |

| Lithium Acetylide | N-protected azetidin-3-one | Anhydrous THF, low temperature | N-protected this compound |

| Ethynylmagnesium Bromide | N-protected azetidin-3-one | Anhydrous ether or THF | N-protected this compound |

Functional Group Interconversions for Hydroxyl Formation and Modification

In cases where the hydroxyl group is not directly introduced during the ring formation, functional group interconversions can be employed. The most common precursor for a 3-hydroxyazetidine is a 3-azetidinone. The reduction of the carbonyl group of an azetidin-3-one to a hydroxyl group can be achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride.

Furthermore, the hydroxyl group in 3-hydroxyazetidines can be modified to introduce other functionalities. For example, it can be converted into a good leaving group, such as a mesylate or tosylate, to allow for nucleophilic substitution reactions at the C3 position. ub.edu

Stereoselective Synthesis of Chiral this compound Derivatives

The generation of chiral this compound derivatives with high enantiopurity is crucial for their application in pharmaceuticals. This is primarily achieved through asymmetric catalysis and the use of chiral auxiliaries or starting materials from the chiral pool.

Asymmetric Catalysis in Azetidin-3-ol Synthesis

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched chiral molecules. In the context of this compound, this is typically approached by the enantioselective addition of an ethynyl group to a prochiral azetidin-3-one precursor. Various catalytic systems have been developed for the asymmetric alkynylation of ketones, which can be adapted for this purpose.

Key to this strategy is the use of a chiral catalyst that can differentiate between the two enantiotopic faces of the ketone. Common catalytic systems involve a metal, such as zinc, copper, or titanium, complexed with a chiral ligand. For instance, chiral amino alcohols, BINOL derivatives, and salen complexes have been successfully employed as ligands to induce high enantioselectivity in the addition of terminal alkynes to ketones. The choice of metal and ligand is critical and often requires careful optimization for a specific substrate like a protected azetidin-3-one.

Organocatalysis has also emerged as a powerful tool for asymmetric synthesis. Chiral N-heterocyclic carbenes (NHCs) have been shown to catalyze the enantioselective benzoin reaction between aldehydes and ynones, leading to tertiary propargylic alcohols with high enantiomeric excess polimi.it. This methodology could potentially be adapted for the synthesis of chiral this compound derivatives.

A summary of representative catalytic systems for asymmetric alkynylation of ketones is presented in the table below.

| Catalyst System | Chiral Ligand | Metal | Typical Substrate | Achieved Enantioselectivity (ee) |

| Amino alcohol-based | N-methylephedrine | Zn | Aromatic/Aliphatic ketones | Moderate to high |

| BINOL-based | (R)-BINOL | Ti | Aromatic ketones | Good to excellent |

| Salen-based | Jacobsen's ligand | Zn | Unactivated ketones | Moderate to good |

| NHC-based | Chiral triazolium salt | - | Aldehydes and ynones | High |

Chiral Auxiliary and Chiral Pool Approaches for Stereocontrol

Chiral Auxiliary Approach: This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction. mdpi.com Once the desired stereocenter is established, the auxiliary is removed. A notable example relevant to the synthesis of chiral this compound is the use of (R)- or (S)-tert-butanesulfinamide. This chiral auxiliary can be condensed with an appropriate precursor to form a chiral N-propargylsulfinamide. Subsequent gold-catalyzed oxidative cyclization can then furnish a chiral azetidin-3-one with high diastereoselectivity. nih.gov The ethynyl group can then be introduced, and subsequent removal of the sulfinyl group provides the enantiomerically enriched this compound.

The general steps for this approach are outlined below:

Reaction of a propargylamine precursor with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-propargylsulfinamide.

Oxidative cyclization, often catalyzed by a gold complex, to yield a chiral N-sulfinylazetidin-3-one.

Nucleophilic addition of an ethynyl group to the ketone.

Removal of the chiral auxiliary to afford the chiral this compound.

Chiral Pool Approach: This method utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. mdpi.com For the synthesis of chiral this compound derivatives, amino acids like serine or aspartic acid are attractive starting points. For instance, the stereocenter of a commercially available chiral amino acid can be incorporated into the azetidine ring, thereby dictating the final product's absolute configuration. The synthesis of chiral azetidin-3-ones from natural amino acids has been reported, which can then be converted to the target molecule. nih.govresearchgate.net This approach avoids the need for an asymmetric catalyst or a chiral auxiliary in the key stereochemistry-defining step, as the chirality is inherent in the starting material.

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry aim to design chemical processes that are environmentally benign. This includes the use of efficient catalysts, avoidance of hazardous solvents, and maximization of atom economy.

Catalyst Development for Efficient and Selective Transformations

The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of azetidines, including this compound, research has focused on developing catalysts that can promote reactions under mild conditions with high selectivity and turnover numbers.

Photo-induced copper catalysis has emerged as a sustainable method for azetidine synthesis. nih.govresearchgate.net These reactions can often be performed at room temperature using visible light as a renewable energy source, minimizing the energy consumption of the process. The development of copper catalysts for the [3+1] radical cascade cyclization of aliphatic amines with alkynes provides a novel and green route to functionalized azetidines. nih.gov

Furthermore, the use of earth-abundant and non-toxic metals as catalysts is a key goal. Iron, for example, is an attractive alternative to precious metals like palladium or ruthenium. Research into iron-catalyzed cross-coupling and cyclization reactions for the synthesis of N-heterocycles is an active area that could lead to more sustainable routes for azetidine derivatives.

Solvent-Free and Atom-Economical Methodologies

Solvent-Free Reactions: The elimination of volatile organic solvents is a primary goal of green chemistry, as they are often toxic, flammable, and contribute to pollution. Performing reactions under solvent-free conditions, or in environmentally benign solvents like water or supercritical fluids, can significantly reduce the environmental impact of a synthesis. The addition of terminal alkynes to ketones, a key step in the synthesis of this compound, has been successfully demonstrated under solvent-free conditions, showcasing the potential for greener manufacturing processes.

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound and its intermediates.

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Catalysis | Use of photo-induced copper catalysts for azetidine ring formation. | Mild reaction conditions, use of renewable energy, reduced waste. |

| Alternative Solvents | Performing alkyne addition reactions under solvent-free conditions. | Reduced solvent waste, simplified purification, lower environmental impact. |

| Atom Economy | Direct addition of ethynyl nucleophiles to azetidin-3-one. | High efficiency, minimal byproduct formation. |

| Renewable Feedstocks | Chiral pool synthesis starting from naturally occurring amino acids. | Use of sustainable starting materials. |

Chemical Reactivity and Derivatization of 3 Ethynylazetidin 3 Ol

Transformations Involving the Ethynyl (B1212043) Moiety of 3-Ethynylazetidin-3-ol

The terminal alkyne is the most synthetically versatile handle on the this compound scaffold. It readily participates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Other Click Chemistry Applications

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept developed to describe reactions that are high-yielding, wide in scope, and simple to perform. organic-chemistry.org This reaction facilitates the covalent linkage of two molecular fragments through the formation of a stable 1,2,3-triazole ring. rgmcet.edu.innih.govorganic-chemistry.org The terminal alkyne of this compound is an ideal substrate for CuAAC, reacting with organic azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org

The reaction is typically catalyzed by a copper(I) species, which can be introduced directly as a salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) in the presence of a reducing agent such as sodium ascorbate. nih.govnih.gov This latter method is particularly favored for biological applications as it mitigates the cytotoxic effects of copper. The reaction proceeds under mild conditions, often at room temperature and in a variety of solvents, including aqueous mixtures (e.g., t-BuOH/H₂O), which enhances its utility in bioconjugation. nih.govbeilstein-journals.org The resulting triazole ring is not merely a linker; it is a stable, aromatic moiety that can act as a peptidomimetic and participate in hydrogen bonding, thus influencing the pharmacological properties of the final molecule. nih.gov The operational simplicity and high functional group tolerance make the CuAAC of this compound a powerful tool for generating libraries of novel compounds for drug discovery. nih.gov

| Azide Partner | Catalyst System | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temperature | >90% |

| 4-Azidoaniline | CuI | Cyrene™ | 30 °C | 85-95% |

| 1-Azido-4-nitrobenzene | [Cu(hexabenzyltren)Br] | H₂O (micellar) | Room Temperature | ~95% |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. The ethynyl group of this compound serves as an excellent coupling partner in several of these transformations, most notably the Sonogashira and Heck reactions.

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides to produce substituted alkynes. nih.govresearchgate.netmdpi.com This reaction typically employs a dual catalyst system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI). mdpi.com Common palladium sources include PdCl₂(PPh₃)₂ and Pd₂(dba)₃, used in conjunction with a phosphine ligand. beilstein-journals.orgscielo.org.mx The reaction is carried out in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also often serves as the solvent. mdpi.com The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center, leading to the cross-coupled product. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne partner. nih.gov This reaction allows for the direct attachment of various aryl and heteroaryl rings to the C3 position of the azetidine (B1206935) core, providing access to compounds with significant structural complexity. scielo.org.mx

| Halide Partner | Palladium Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Iodobenzene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp to 55 °C |

| 4-Bromotoluene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | CH₃CN | 75 °C |

| 3-Chlorothiophene | PdCl₂(MeCN)₂ | Bulky phosphine ligand | Na₂CO₃ | Toluene | 90 °C |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. researchgate.net While less common for terminal alkynes, variations of the Heck reaction can be employed to couple the ethynyl group of this compound, typically leading to enyne products or more complex cyclic structures through domino processes. These reactions are catalyzed by palladium(0) complexes and require a base. The azetidine ring has been shown to be stable under various palladium-catalyzed conditions, making these coupling strategies viable for the elaboration of the this compound core. nih.govacs.orgresearchgate.netmdpi.comresearchgate.net

Hydration and Hydroamination Reactions of the Alkyne

The triple bond of the ethynyl group can undergo addition reactions, such as hydration and hydroamination, to introduce new functionalities.

Hydration of the terminal alkyne involves the addition of water across the triple bond. This reaction typically follows Markovnikov's rule, leading to the formation of a methyl ketone at the C3 position of the azetidine ring via an intermediate enol tautomer. The reaction is traditionally catalyzed by a combination of mercury(II) salts and strong acid (e.g., H₂SO₄), although greener, metal-free methods are continually being developed.

Hydroamination is the direct addition of an N-H bond of an amine across the alkyne. This reaction represents a highly atom-economical route to enamines, imines, and, upon subsequent reduction, saturated amines. researchgate.net Various transition metals, including copper, can catalyze this transformation. nih.govnih.gov For a terminal alkyne like that in this compound, the reaction can be controlled to yield either the Markovnikov (branched) or anti-Markovnikov (linear) addition product, depending on the catalyst and reaction conditions. These reactions provide a direct method for introducing diverse nitrogen-containing substituents. nih.gov

Reactions of the Hydroxyl Group on this compound

The tertiary hydroxyl group at the C3 position offers another site for derivatization, although its reactivity is often tempered by steric hindrance.

Etherification and Esterification Reactions

The hydroxyl group can be converted into an ether or an ester, which can modify the molecule's polarity, solubility, and metabolic stability.

Etherification , such as in the Williamson ether synthesis, would involve deprotonating the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide. Due to the steric congestion of the tertiary alcohol, this reaction may require harsh conditions and could be low-yielding.

Esterification is typically more straightforward and can be achieved by reacting the alcohol with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine. medcraveonline.com This reaction converts the hydroxyl group into an ester, which can serve as a prodrug moiety in pharmaceutical applications. For example, fatty acyl esters have been synthesized to enhance the anti-HIV activity of nucleoside analogues. nih.gov While specific examples for this compound are not prevalent, the principles of esterifying sterically hindered alcohols are well-established.

Oxidation and Reduction Chemistry of the Alcohol Functionality

The redox chemistry of the tertiary alcohol in this compound is limited but specific.

Reduction of the tertiary alcohol functionality is not a feasible transformation, as the carbon atom is already at a low oxidation state and lacks a suitable leaving group for hydrogenolysis.

Oxidation of tertiary alcohols is generally not possible under standard conditions without cleaving carbon-carbon bonds. khanacademy.org Reagents like pyridinium chlorochromate (PCC) or those used in Swern oxidations, which readily oxidize primary and secondary alcohols, are ineffective on tertiary centers. libretexts.org However, the specific classification of this compound as a tertiary propargylic alcohol allows for unique oxidative pathways. Under certain conditions, such as with peroxy acids (e.g., m-CPBA), tertiary propargylic alcohols can undergo an oxidative rearrangement to produce α,β-unsaturated carboxylic acids. thieme-connect.com Additionally, electrochemical methods have been developed for the oxidation of sensitive propargylic alcohols to the corresponding ketones or, in some cases, unique orthoesters. osti.govrsc.org Aerobic oxidation systems using catalysts like Fe(NO₃)₃/TEMPO have also proven effective for converting propargylic alcohols to alkynones. organic-chemistry.orgresearchgate.net These specialized methods provide routes to further functionalize the azetidine core in ways not achievable through classical oxidation chemistry.

Nucleophilic Substitution Reactions and Leaving Group Activation

The tertiary hydroxyl group at the C3 position of this compound is a key site for nucleophilic substitution, provided it is first converted into a competent leaving group. The direct displacement of the hydroxyl group is unfavorable due to its poor leaving group ability. Activation is therefore a prerequisite for substitution reactions.

Common strategies for activating the hydroxyl group include protonation under acidic conditions, or more effectively, conversion to sulfonate esters (e.g., tosylates, mesylates) or halides. Once activated, the C3 position becomes susceptible to attack by a variety of nucleophiles.

Table 1: Examples of Nucleophilic Substitution at C3 of Activated this compound

| Activating Reagent | Nucleophile (Nu) | Product |

|---|---|---|

| TsCl, Pyridine | NaN3 | 3-Azido-3-ethynylazetidine |

| MsCl, Et3N | KCN | 3-Cyano-3-ethynylazetidine |

| SOCl2 | LiBr | 3-Bromo-3-ethynylazetidine |

The stereochemical outcome of these SN2 reactions is typically inversion of configuration at the C3 carbon, if it were a chiral center. However, SN1 pathways, leading to racemization, may compete under certain conditions, particularly with carbocation-stabilizing substituents on the azetidine ring.

Functionalization of the Azetidine Ring System in this compound

The inherent ring strain of the azetidine core in this compound dictates much of its reactivity, providing a thermodynamic driving force for ring-opening reactions. Additionally, the nitrogen atom and the adjacent methylene groups offer sites for further functionalization.

N-Functionalization of the Azetidine Nitrogen

The secondary amine nitrogen of the azetidine ring is nucleophilic and readily undergoes a variety of functionalization reactions. These transformations are crucial for modulating the molecule's physical and biological properties. Common N-functionalization strategies include:

N-Alkylation: Reaction with alkyl halides in the presence of a base introduces alkyl substituents.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides provides N-aryl azetidines.

N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding N-acyl azetidines.

N-Sulfonylation: Reaction with sulfonyl chlorides affords N-sulfonylated products, which can also influence the reactivity of the azetidine ring.

Table 2: Representative N-Functionalization Reactions of this compound

| Reagent | Reaction Type | Product |

|---|---|---|

| Benzyl bromide, K2CO3 | N-Alkylation | 1-Benzyl-3-ethynylazetidin-3-ol |

| Phenylboronic acid, Cu(OAc)2 | N-Arylation | 3-Ethynyl-1-phenylazetidin-3-ol |

| Acetyl chloride, Et3N | N-Acylation | 1-Acetyl-3-ethynylazetidin-3-ol |

| p-Toluenesulfonyl chloride, Pyridine | N-Sulfonylation | 3-Ethynyl-1-tosylazetidin-3-ol |

Ring-Opening and Strain-Release Reactions of Azetidines

The significant ring strain of the azetidine ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions when treated with various nucleophiles, often under acidic or Lewis acidic conditions. This strain-release driven reactivity provides a powerful tool for the synthesis of more complex acyclic amino alcohols. nih.gov

The regioselectivity of the ring-opening is influenced by the nature of the substituents on the azetidine ring and the reaction conditions. For this compound, nucleophilic attack can occur at either the C2 or C4 positions. The presence of the ethynyl and hydroxyl groups at C3 can electronically and sterically influence the preferred site of attack.

Table 3: Potential Ring-Opening Reactions of this compound

| Nucleophile | Conditions | Potential Product(s) |

|---|---|---|

| H2O | H+ | 1-amino-2-(ethynyl)-2,4-butanediol |

| CH3OH | Lewis Acid | 1-(methylamino)-2-(ethynyl)-2-hydroxy-4-methoxybutane |

| R-NH2 | Heat | N-substituted 1,3-diamino-2-ethynylpropan-2-ol |

Electrophilic and Nucleophilic Substitutions at C2 and C4 Positions

Direct substitution at the C2 and C4 positions of the azetidine ring in this compound is challenging due to the sp3-hybridized nature of these carbons. However, functionalization can be achieved through strategies that involve the formation of an adjacent reactive intermediate. For instance, deprotonation at the C2 position using a strong base can be facilitated by an appropriate N-activating group, followed by trapping with an electrophile.

Multi-Component Reaction Strategies Utilizing this compound

Multi-component reactions (MCRs) offer an efficient approach to molecular complexity from simple starting materials in a single synthetic operation. This compound, with its multiple reactive centers, is an attractive substrate for the design of novel MCRs.

The terminal alkyne can participate in various MCRs, such as the A3 coupling (aldehyde, alkyne, amine), to generate propargylamines. The azetidine nitrogen can also act as the amine component in such reactions. Furthermore, the hydroxyl group could potentially direct or participate in these transformations.

A hypothetical MCR involving this compound could proceed via a Sonogashira coupling followed by an intramolecular cyclization, or a Ugi-type reaction where the azetidine nitrogen or a derivative thereof acts as the amine component. The development of such MCRs would provide rapid access to diverse and complex molecular scaffolds incorporating the unique this compound motif.

Applications of 3 Ethynylazetidin 3 Ol As a Synthetic Scaffold and Intermediate

Integration into Novel Pharmacological Scaffolds and Chemical Libraries

The incorporation of 3-ethynylazetidin-3-ol into molecular design strategies allows for the creation of novel pharmacological scaffolds and diverse chemical libraries, which are essential for identifying new drug candidates.

The rigid and three-dimensional nature of the azetidine (B1206935) ring in this compound provides a distinct starting point for the design of complex molecules. This is particularly advantageous in drug discovery, where moving beyond flat, two-dimensional structures is often necessary to improve target engagement and selectivity. The terminal alkyne functionality serves as a versatile handle for a variety of coupling reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Glaser coupling. These reactions enable the efficient linkage of the azetidine core to other molecular fragments, facilitating the construction of intricate and diverse molecular architectures.

The 3-hydroxy-2-oxindole scaffold, for instance, is a core component of several natural products with a wide range of biological activities. researchgate.net The synthesis of novel diversity libraries based on this core is a key strategy for the potential treatment of proliferative and other diseases. researchgate.net Similarly, the development of divergent synthetic strategies for indole-based natural product libraries has emerged as a powerful tool in the development of novel therapeutic agents. nih.gov

The generation of small-molecule libraries with structural complexity and diversity is crucial for high-throughput screening. nih.gov The unique properties of this compound can contribute to the creation of such libraries, offering novel starting points for drug discovery programs. nih.gov

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry for optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties. researchgate.netnih.govu-strasbg.frnih.govresearchgate.net this compound can serve as a valuable tool in these strategies.

Scaffold Hopping: This involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining the original biological activity. The azetidine ring of this compound can be used as a novel scaffold to replace existing ring systems in drug candidates. This can lead to the discovery of new chemical series with improved properties or novel intellectual property positions. nih.govresearchgate.net

Bioisosteric Replacement: This strategy entails substituting a functional group or a part of a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. researchgate.netnih.govu-strasbg.frnih.gov The ethynyl (B1212043) group of this compound can act as a bioisostere for other functional groups, or the entire molecule can be used to replace a larger fragment in a lead compound. This can help to overcome issues such as poor metabolic stability, toxicity, or low bioavailability.

The application of these strategies is crucial in modern drug design to modify and optimize drug structures. researchgate.netnih.gov

Role in the Synthesis of Specific Compound Classes

Beyond its use in generating diverse libraries, this compound is a key intermediate in the synthesis of specific classes of compounds with significant biological potential.

The strained azetidine ring and the reactive ethynyl group of this compound make it an ideal precursor for the synthesis of more complex azetidine-containing heterocycles. The terminal alkyne can participate in various cyclization reactions to form fused or spirocyclic systems. Furthermore, the azetidine ring itself can undergo ring-opening or ring-expansion reactions to generate larger nitrogen-containing heterocycles.

The synthesis of macrocycles is of great interest in medicinal chemistry due to their unique conformational properties and ability to bind to challenging biological targets. mdpi.commdpi.com The ethynyl group of this compound can be utilized in macrocyclization reactions, such as intramolecular Sonogashira or Glaser couplings, to form azetidine-containing macrocycles. These macrocycles represent a novel class of compounds with potential applications in various therapeutic areas. mdpi.comshef.ac.uk

| Macrocyclization Strategy | Reactants | Resulting Heterocycle |

| Glaser-Hay Coupling | Macrocyclic tetrapeptide with a 1,3-diyne moiety | Macrocycles with a heterocycle in the core |

| Nucleophilic Attack | Macrocyclic 1,3-diynes and NaHS or H2O | 2,5-bridged thiophenes or furans |

| Nucleophilic Attack | Macrocyclic 1,3-diynes and hydrazines or hydroxylamine | Pyrazole- and isoxazole-containing macrocycles |

Data sourced from Chemistry – A European Journal shef.ac.uk

The incorporation of unnatural amino acids and scaffolds into peptides is a common strategy to create peptidomimetics with improved stability and biological activity. The this compound moiety can be incorporated into peptide chains, where the ethynyl group can be used for post-synthetic modification or for creating cyclic peptidomimetics.

The alkyne functionality allows for the attachment of the azetidine-containing peptide to other molecules, such as fluorescent dyes, targeting ligands, or cytotoxic agents, using click chemistry. This enables the creation of sophisticated bioconjugates for various applications in chemical biology and drug delivery.

Strategies for Enhancing Molecular Diversity and Complexity via this compound

The chemical reactivity of this compound provides multiple avenues for increasing molecular diversity and complexity. The following table summarizes some of the key reactions that can be employed:

| Reaction Type | Reagents/Conditions | Outcome |

| Alkyne Modifications | ||

| Sonogashira Coupling | Aryl/vinyl halides, Pd catalyst, Cu(I) cocatalyst | Aryl/vinyl-substituted azetidines |

| Click Chemistry (CuAAC) | Azides, Cu(I) catalyst | 1,2,3-Triazole-linked azetidines |

| Glaser Coupling | Cu(I) or Cu(II) salts, base | Diyne-linked bis-azetidines |

| Cadiot-Chodkiewicz Coupling | Terminal alkynes, Cu(I) salt, base | Unsymmetrical diynes |

| Azetidine Ring Modifications | ||

| N-Functionalization | Alkyl halides, acyl chlorides, sulfonyl chlorides | N-substituted azetidines |

| Ring-Opening Reactions | Nucleophiles (e.g., amines, thiols) | Functionalized amino alcohols |

| Hydroxy Group Modifications | ||

| Etherification | Alkyl halides, base | O-alkylated azetidines |

| Esterification | Acyl chlorides, carboxylic acids | O-acylated azetidines |

By strategically combining these reactions, a vast array of structurally diverse molecules can be synthesized from this compound. This allows for a systematic exploration of chemical space around the azetidine scaffold, which is a powerful approach for the discovery of new bioactive compounds.

Computational and Theoretical Studies of 3 Ethynylazetidin 3 Ol and Its Derivatives

Quantum Chemical Calculations for Structural and Electronic Analysis

Quantum chemical calculations have been instrumental in elucidating the fundamental structural and electronic characteristics of 3-Ethynylazetidin-3-ol. These theoretical approaches offer a molecular-level understanding that complements experimental data.

Conformational Analysis and Ring Pucker Calculations

The azetidine (B1206935) ring is known for its puckered conformation, which alleviates ring strain. In the case of this compound, the substituents at the 3-position significantly influence the ring's geometry. Computational studies on analogous substituted azetidines have shown that the degree of ring puckering is affected by the nature of the substituents. For instance, a study on fluorinated azetidine derivatives revealed that the ring prefers a pucker that minimizes steric and electronic repulsions researchgate.net.

Gas-phase electron diffraction studies on the parent azetidine molecule have characterized the ring configuration with a dihedral angle of 37°. rsc.org For this compound, it is anticipated that two primary puckered conformations exist, with the ethynyl (B1212043) and hydroxyl groups occupying either pseudo-axial or pseudo-equatorial positions. The relative energies of these conformers are determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the nitrogen atom.

| Parameter | Puckered Conformer 1 | Puckered Conformer 2 |

| Substituent Position | Ethynyl (pseudo-axial), Hydroxyl (pseudo-equatorial) | Ethynyl (pseudo-equatorial), Hydroxyl (pseudo-axial) |

| Relative Energy (kcal/mol) | (Estimated) 0 | (Estimated) > 0 |

| Key Dihedral Angle (°) | (Estimated) ~35-40 | (Estimated) ~35-40 |

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic properties of this compound are of significant interest for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool in this regard. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability.

For this compound, the HOMO is expected to be localized on the nitrogen atom and the ethynyl group's π-system, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the strained C-N and C-C bonds of the azetidine ring, indicating their potential for nucleophilic attack and ring-opening reactions. Computational models can predict the energies of these orbitals, which are crucial for forecasting the outcomes of chemical reactions. thescience.devmit.edu

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | (Estimated) -9.0 to -10.0 | Nitrogen lone pair, Ethynyl π-bond |

| LUMO | (Estimated) 1.0 to 2.0 | Azetidine ring σ*-orbitals |

| HOMO-LUMO Gap (eV) | (Estimated) 10.0 to 12.0 | - |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, particularly in solution. These simulations can reveal how solvent molecules interact with the compound and influence its conformational preferences and dynamics. For instance, in polar protic solvents, hydrogen bonding between the solvent and the hydroxyl and amino groups of this compound would be significant.

MD studies on functionalized azetidines have demonstrated the importance of explicit solvent models in accurately representing the conformational landscape. uniba.itmdpi.com The simulations can track the fluctuations in ring puckering and the rotation of the ethynyl group over time, providing insights into the molecule's flexibility and the energetic barriers between different conformational states. This information is crucial for understanding its behavior in biological systems and as a reactant in solution-phase synthesis.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions, identifying transition states and intermediates. This allows for a detailed understanding of reaction pathways and the factors that control selectivity.

For example, computational studies have been used to elucidate the mechanisms of ring-opening reactions of azetidinols, which are driven by the release of ring strain. nih.govresearchgate.net In the case of this compound, the ethynyl group can participate in various transformations, such as cycloaddition reactions. nih.gov Computational modeling can predict the feasibility and stereochemical outcomes of such reactions, guiding the design of synthetic routes to more complex molecules. researchgate.netsemanticscholar.org

In Silico Screening and Ligand-Protein Interaction Modeling

The azetidine scaffold is recognized as a valuable component in medicinal chemistry due to its ability to impart desirable physicochemical properties to drug candidates. nih.govlifechemicals.com In silico screening methods can be employed to explore the potential of this compound and its derivatives as ligands for various biological targets.

Molecular docking simulations can predict the binding modes and affinities of these compounds within the active sites of proteins. nih.govresearchgate.netpeerscientist.comresearchgate.net The unique three-dimensional shape and chemical functionality of this compound, including its hydrogen bond donors and acceptors and the rigid ethynyl group, make it an interesting candidate for structure-based drug design. These computational techniques can help prioritize derivatives for synthesis and biological evaluation, accelerating the drug discovery process.

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Chemo-Enantioselective Syntheses of 3-Ethynylazetidin-3-ol

The synthesis of densely functionalized azetidines in an efficient manner remains a challenge, often hindering their broader application. acs.org Future research will undoubtedly focus on the development of more streamlined and selective synthetic routes to this compound. A key area of development will be the establishment of chemo-enantioselective methodologies to access specific stereoisomers, which is crucial for applications in medicinal chemistry.

Asymmetric Catalysis: The development of catalytic enantioselective methods for the key ring-forming or functionalization steps will be a major focus. This could involve chiral Lewis acid or organocatalyst-mediated cycloadditions or ring expansions.

Photochemical Methods: Visible-light-mediated reactions, such as the aza Paternò-Büchi reaction, have shown promise for the synthesis of functionalized azetidines under mild conditions. nih.gov Adapting these methods for the introduction of the ethynyl (B1212043) group could provide a direct and efficient pathway. A photo-flow Norrish–Yang cyclisation has been successfully employed to produce 3-hydroxyazetidines, suggesting a potential route for scalable synthesis. worktribe.com

Strain-Release Driven Syntheses: Methodologies that leverage the ring strain of precursor molecules, such as azabicyclo[1.1.0]butanes, offer a modular approach to constructing substituted azetidines. bris.ac.uk

Table 1: Potential Synthetic Strategies for Enantioselective Synthesis of this compound

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, catalytic turnover | Catalyst design and optimization for specific substrate |

| Photochemical Methods | Mild reaction conditions, operational simplicity | Control of diastereoselectivity, scalability |

| Strain-Release Driven Synthesis | Modular approach, access to diverse functionality | Availability of strained precursors |

Exploration of Novel Reactivity Modes for this compound in Advanced Transformations

The reactivity of this compound is governed by the interplay between the strained azetidine (B1206935) ring and the versatile ethynyl moiety. The ring strain of azetidines, approximately 25.4 kcal/mol, makes them susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures. rsc.org The terminal alkyne offers a gateway to a vast array of transformations, including cycloadditions, cross-coupling reactions, and functional group interconversions.

Future research is expected to explore:

[3+2] Cycloaddition Reactions: The ethynyl group is a prime candidate for 1,3-dipolar cycloaddition reactions with dipoles such as azides, nitrile oxides, and nitrones, leading to the formation of five-membered heterocyclic rings fused to or substituted with the azetidine core. uchicago.eduwikipedia.orgyoutube.com This would provide rapid access to novel and complex scaffolds with potential biological activity.

Ring-Opening and Ring-Expansion Cascades: The inherent ring strain can be harnessed in cascade reactions where an initial transformation at the ethynyl group triggers a subsequent ring-opening or expansion of the azetidine ring. researchgate.net This could lead to the stereoselective synthesis of larger nitrogen-containing heterocycles. Recent studies have shown that photogenerated azetidinols can undergo ring-opening, highlighting the potential for strain-release strategies. nih.govbeilstein-journals.orgresearchgate.net

Metal-Catalyzed Transformations: The alkyne can participate in a variety of metal-catalyzed reactions, such as Sonogashira coupling to introduce aryl or vinyl substituents, or Pauson-Khand reactions to construct cyclopentenones. These transformations would allow for the late-stage functionalization and diversification of the this compound scaffold.

Advanced Applications in Materials Science and Chemical Biology

The unique combination of a rigid, polar azetidine core and a reactive ethynyl handle makes this compound an attractive building block for advanced materials and as a tool in chemical biology.

In materials science , the ethynyl group can be utilized for the synthesis of novel polymers. Poly(arylene ethynylene)s (PAEs) are a class of conjugated polymers with interesting optical and electronic properties. rsc.org The incorporation of the polar azetidine-3-ol moiety into such polymer backbones could modulate their solubility, solid-state packing, and photophysical properties. Ethynylene-linked polymers have also been explored for applications such as photocatalysis. nih.gov

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Properties |

| Conjugated Polymers | Monomer for polymerization via the ethynyl group | Tunable electronic and optical properties, improved processability |

| Functional Coatings | Cross-linking agent for thermosetting resins | Enhanced thermal stability and mechanical properties |

| Porous Materials | Building block for metal-organic frameworks (MOFs) | High surface area, selective gas adsorption |

In chemical biology , the azetidine ring is a recognized pharmacophore that can impart favorable pharmacokinetic properties to drug candidates. nih.govresearchgate.net The ethynyl group provides a versatile handle for bioconjugation via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition). This would allow for the attachment of this compound to biomolecules such as proteins or nucleic acids for applications in:

Drug Discovery: As a scaffold for the synthesis of libraries of compounds for screening against various biological targets. The rigid azetidine core can serve as a conformational constraint, while the ethynyl group allows for diversification.

Chemical Probes: For the development of activity-based probes to study enzyme function or as imaging agents when conjugated to a fluorophore.

Peptidomimetics: The incorporation of azetidine-based structures into peptides can enhance their proteolytic stability and conformational rigidity. nih.gov

Industrial Scale-Up and Process Optimization for this compound Production

The translation of promising laboratory-scale syntheses to industrial production presents a significant challenge, particularly for strained ring systems like azetidines. acs.org Future research in this area will need to address several key aspects to enable the large-scale and cost-effective production of this compound.

Key areas for future development include:

Development of Robust and Scalable Synthetic Routes: This will involve moving away from stoichiometric reagents towards catalytic processes and minimizing the use of hazardous materials and protecting groups.

Flow Chemistry: Continuous flow processing offers several advantages for the synthesis of strained and potentially unstable intermediates, including improved heat and mass transfer, enhanced safety, and the ability to operate at higher temperatures and pressures. worktribe.com

Purification Strategies: The development of efficient and scalable purification methods, such as crystallization-induced resolution for enantiomerically pure products, will be crucial.

Process Safety Evaluation: A thorough understanding of the thermal stability and potential hazards associated with the synthesis and handling of this compound and its intermediates will be essential for safe industrial-scale production.

Overcoming these challenges will be critical to unlocking the full potential of this compound as a valuable building block for a wide range of applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.